2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol typically involves the reaction of 5-amino-6-methoxypyridine with an appropriate ethylene oxide derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Amino-6-methoxypyridine
- 5-Amino-2-methoxypyridine
- 2-Pyridineethanol
Uniqueness
2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[(5-amino-6-methoxypyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H13N3O2/c1-13-8-6(9)2-3-7(11-8)10-4-5-12/h2-3,12H,4-5,9H2,1H3,(H,10,11) |
InChI Key |
RJTHJRQJQQLBHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)NCCO)N |
Origin of Product |
United States |
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